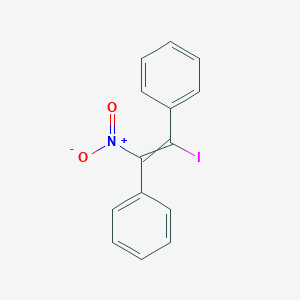
Benzene, 1,1'-(1-iodo-2-nitro-1,2-ethenediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis-: is a complex organic compound with the molecular formula C14H8I2N2O4 This compound is characterized by the presence of two benzene rings connected by a 1,2-ethenediyl bridge, with iodine and nitro groups attached to the ethene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- typically involves the reaction of 1-iodo-2-nitrobenzene with an appropriate ethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the coupling of the benzene rings with the ethene bridge .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium or platinum catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Major Products Formed:
Reduction: Formation of amino derivatives.
Substitution: Formation of derivatives with different functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Iodo-2-nitrobenzene: Shares the nitro and iodine functional groups but lacks the ethene bridge.
1,2-Di(p-tolyl)ethane: Contains a similar ethene bridge but different substituents on the benzene rings.
Uniqueness: Benzene, 1,1’-(1-iodo-2-nitro-1,2-ethenediyl)bis- is unique due to the combination of its functional groups and the ethene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
58593-91-2 |
|---|---|
Formule moléculaire |
C14H10INO2 |
Poids moléculaire |
351.14 g/mol |
Nom IUPAC |
(2-iodo-1-nitro-2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H10INO2/c15-13(11-7-3-1-4-8-11)14(16(17)18)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
YVRCGTWSYMCHLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


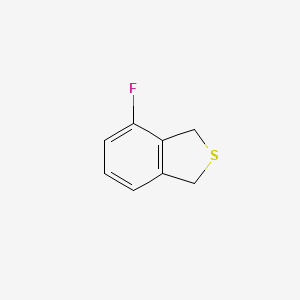
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
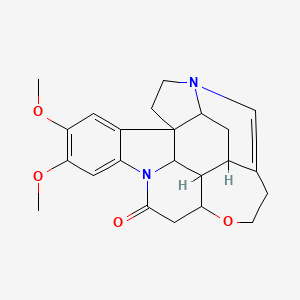
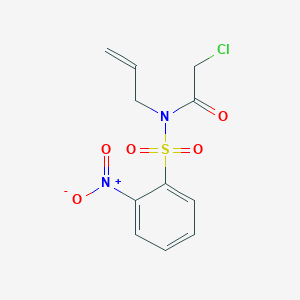
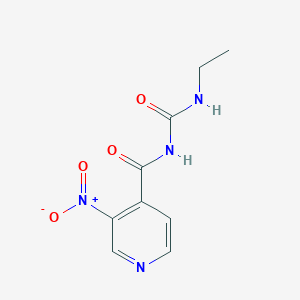
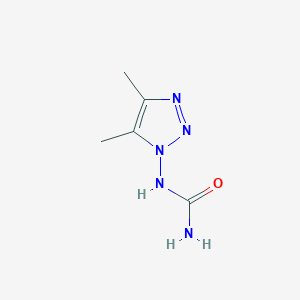
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)

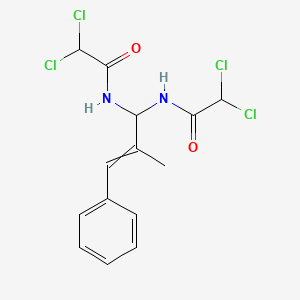
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
